1-(1,3-benzodioxol-5-yl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole
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Overview
Description
Synthesis Analysis
Synthesis of related compounds involves complex processes utilizing various reagents and conditions. For example, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile involves IR, 1H NMR, and EI mass spectral analysis, with structure confirmation through X-ray crystallographic studies (Özbey et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds, such as tetrazole-containing compounds, is often studied using NMR, IR, UV–Vis spectroscopic methods, and X-ray diffraction analysis. These studies reveal key aspects like monodentate coordination and molecular conformations (Andrejević et al., 2018).
Chemical Reactions and Properties
The chemical reactions of similar compounds involve various steps such as cyclization, N-alkylation, and chlorination. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate follows such steps (Huang Jin-qing, 2009).
Physical Properties Analysis
Physical properties such as crystal structure and conformation are essential aspects of these compounds. For example, the crystal structure and conformational analysis of similar compounds are often studied through single-crystal X-ray diffraction and DFT calculations, revealing insights into molecular structure characteristics (Yang et al., 2021).
Chemical Properties Analysis
Chemical properties of related compounds, including photophysical and structural properties, are explored through design and synthesis, as seen in the study of benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines. These studies involve investigating electronic structures, photophysical properties, and the influence of substituents on these properties (Potopnyk et al., 2018).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methylsulfanyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c16-11-3-1-10(2-4-11)8-23-15-17-18-19-20(15)12-5-6-13-14(7-12)22-9-21-13/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQVCJJTYOIELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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